molecular formula C12H23NO3 B6260725 rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 2219370-84-8

rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Cat. No. B6260725
CAS RN: 2219370-84-8
M. Wt: 229.3
InChI Key:
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Description

“rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate” is a chemical compound with the CAS Number: 2219370-84-8. It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl ((1R,2R)-2-hydroxycycloheptyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves the protection of the hydroxyl group on cycloheptene, followed by the reaction with tert-butyl isocyanate to form the carbamate. The racemic mixture is obtained by using racemic tert-butyl isocyanate.", "Starting Materials": [ "Cycloheptene", "tert-Butyl isocyanate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Protect the hydroxyl group on cycloheptene by reacting it with di-tert-butyl dicarbonate and triethylamine in methanol to form the corresponding carbonate ester.", "2. Remove the excess di-tert-butyl dicarbonate and triethylamine by filtration and evaporation.", "3. Add tert-butyl isocyanate to the carbonate ester in ethyl acetate and stir at room temperature for several hours to form the carbamate.", "4. Quench the reaction by adding a solution of sodium bicarbonate in water.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Concentrate the solution and purify the product by column chromatography to obtain rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate." ] }

CAS RN

2219370-84-8

Product Name

rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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